Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate
Description
Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is a synthetic organic compound featuring a cyclohexene ring, a cyano group, and a methyl ester moiety. Its molecular formula is C₁₂H₁₅NO₂, combining hydrophobic (cyclohexene) and electrophilic (cyano) characteristics.
Properties
CAS No. |
84714-19-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-cyano-2-(cyclohexen-1-yl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
KGBFLLOSBDSYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C1=CCCCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(cyclohex-1-enyl)butyrate typically involves the reaction of cyclohexenone with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed Michael addition reaction, where cyclohexenone reacts with a cyanoacetate ester in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(cyclohex-1-enyl)butyrate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features | Differences from Target Compound |
|---|---|---|---|
| Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate | C₁₂H₁₅NO₂ | Ethyl ester, propionate chain; used in synthetic chemistry. | Ethyl vs. methyl ester; shorter chain length. |
| Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate | C₉H₁₅NO₂ | Amino group instead of cyano; explored for neuroprotective effects. | Functional group (amino vs. cyano). |
| Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate | C₁₀H₁₄O₃ | Hydroxyl group instead of cyano; hydrophilic properties. | Functional group (hydroxyl vs. cyano). |
| Allyl Butyrate | C₇H₁₂O₂ | Allyl ester; fruity aroma (flavoring agent). | Lack of cyano and cyclohexene groups. |
| Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | C₁₁H₁₆O₂ | Trimethylcyclohexene; used in fragrance industry. | Additional methyl groups; no cyano moiety. |
Key Observations:
Ester Group Influence: The methyl ester in the target compound may enhance volatility compared to ethyl esters (e.g., Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate) .
Cyano Group Reactivity: Unlike amino or hydroxyl analogs, the cyano group introduces electrophilicity, enabling nucleophilic addition reactions—critical in drug synthesis .
Cyclohexene Ring Effects : The cyclohexene moiety contributes to steric hindrance and lipophilicity, impacting solubility and membrane permeability in biological systems .
Physical Properties
- Solubility: The cyclohexene ring and cyano group likely render the compound hydrophobic, akin to Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate .
- Thermal Stability: Comparable to Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate, the methyl ester may degrade at high temperatures (>150°C), necessitating controlled storage .
Biological Activity
Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is an organic compound that has garnered attention due to its potential biological activities. This compound features a cyano group and a methyl ester functional group, which contribute to its chemical reactivity and possible applications in pharmaceuticals and agriculture. The unique structure, including a cyclohexene ring, may influence its biological interactions and efficacy.
- Molecular Formula : C_{12}H_{17}N_{1}O_{2}
- Molecular Weight : Approximately 207.27 g/mol
- Density : 1.069 g/cm³
- Boiling Point : 305.1ºC at 760 mmHg
- Flash Point : 141.4ºC
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. However, detailed studies are still required to fully elucidate these effects.
Antimicrobial Activity
In preliminary studies, compounds with similar structural characteristics have demonstrated significant antimicrobial properties. The presence of the cyano group and the ester functionality may enhance the compound's ability to interact with microbial membranes or enzymes.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Related Compounds | Antifungal | 31.25 µg/mL |
Anti-inflammatory Properties
The structural features of this compound suggest potential for anti-inflammatory activity. Compounds with similar cyclic structures have been shown to inhibit pro-inflammatory pathways, indicating a possible mechanism for this compound.
Case Study 1: Synthesis and Preliminary Testing
A study on the synthesis of this compound highlighted its potential as a lead compound for drug development. The synthesis involved various methods that could be optimized for yield and purity, which is crucial for subsequent biological testing.
Case Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has established a structure-activity relationship that emphasizes the importance of functional groups in determining biological activity. For instance, modifications in the ester or cyano groups can significantly affect potency against specific targets such as bacteria or cancer cells .
Future Directions
Further studies are essential to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:
- In vitro and in vivo studies : Evaluating the compound's efficacy against various cell lines and animal models.
- Mechanistic studies : Understanding how the compound interacts at the molecular level with biological targets.
- Formulation development : Investigating how this compound can be incorporated into therapeutic formulations for enhanced delivery and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
